5-Amino-3,6-dimethylheptanoic acid
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Overview
Description
5-Amino-3,6-dimethylheptanoic acid is an organic compound with the molecular formula C9H19NO2 and a molecular weight of 173.25 g/mol It is a branched-chain amino acid with a unique structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,6-dimethylheptanoic acid can be achieved through several synthetic routesThis can be accomplished through a series of reactions, including halogenation, nucleophilic substitution, and subsequent reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,6-dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides and other substituted products.
Scientific Research Applications
5-Amino-3,6-dimethylheptanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3,6-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylheptanoic acid: A structurally similar compound with different functional groups.
5-Amino-6,6-dimethylheptanoic acid: Another amino acid derivative with a similar backbone but different substitution pattern.
Uniqueness
5-Amino-3,6-dimethylheptanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-amino-3,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)8(10)4-7(3)5-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12) |
InChI Key |
HLXFWFBRKZQFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)CC(=O)O)N |
Origin of Product |
United States |
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